molecular formula C16H15N3OS B13130258 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one

Cat. No.: B13130258
M. Wt: 297.4 g/mol
InChI Key: GKYIZPVKMJCROT-UHFFFAOYSA-N
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Description

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one is a synthetic small molecule based on the 2-aminothiazol-4(5H)-one scaffold, a structure recognized in medicinal chemistry for its versatile biological activities and as a privileged scaffold for constructing novel bioactive molecules . As a derivative of 2-aminothiazol-4(5H)-one, this compound is of significant interest in early-stage drug discovery research. The 2-aminothiazol-4(5H)-one core is synthetically versatile, allowing for further modification to create a large variety of derivatives for screening against various biological targets . Its high reactivity, particularly at the amino group and the active methylene group adjacent to the carbonyl, makes it a valuable substrate for diverse organic syntheses and the creation of complex heterocyclic systems . Researchers can leverage this compound to explore multiple therapeutic areas. Structurally similar 2-aminothiazol-4(5H)-one derivatives have demonstrated potent inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target for diseases associated with metabolic syndrome . An enzyme-ligand co-crystal structure of a related analogue confirmed binding within the active site, highlighting the potential of this chemotype for rational drug design . More broadly, the thiazolidin-4-one class exhibits a wide spectrum of researched biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic effects . The specific substitution pattern of this compound, featuring a (diphenylamino)methyl)amino side chain, is designed to enhance its interaction with hydrophobic pockets in enzyme targets and improve its physicochemical properties, making it a promising starting point for hit-to-lead optimization campaigns . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

(2Z)-2-[(N-phenylanilino)methylimino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15N3OS/c20-15-11-21-16(18-15)17-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,20)

InChI Key

GKYIZPVKMJCROT-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N/CN(C2=CC=CC=C2)C3=CC=CC=C3)/S1

Canonical SMILES

C1C(=O)NC(=NCN(C2=CC=CC=C2)C3=CC=CC=C3)S1

Origin of Product

United States

Preparation Methods

Reaction Description

The most commonly reported preparation method for this compound is a Mannich-type condensation involving:

The reaction proceeds by forming a methylene bridge between the amino group of 2-aminothiazol-4(5H)-one and diphenylamine, yielding the target compound.

Reaction Scheme

$$
\text{2-Aminothiazol-4(5H)-one} + \text{Formaldehyde} + \text{Diphenylamine} \rightarrow \text{2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one}
$$

Experimental Conditions and Yield

  • The reaction is typically conducted in aqueous or alcoholic media under mild heating.
  • The yield reported is approximately 44%, indicating moderate efficiency.
  • The reaction is facilitated by the nucleophilicity of the 2-amino group and the electrophilicity of formaldehyde.

Mechanistic Insights

  • The Mannich reaction mechanism involves initial formation of an iminium ion from diphenylamine and formaldehyde.
  • The nucleophilic 2-aminothiazol-4(5H)-one attacks this intermediate, forming the methylene-bridged product.
  • The thiazole ring remains intact, and the reaction is regioselective for the amino group.

Alternative Synthetic Routes to Thiazol-4(5H)-one Derivatives

While direct synthesis of this compound is primarily via the Mannich reaction, related thiazol-4(5H)-one derivatives are prepared through other methods that may be adapted or provide insights for optimization:

From Thiourea and α-Haloketones or α-Haloamides

  • Thiourea reacts with α-haloketones or α-haloamides to form thiazol-4(5H)-one cores.
  • For example, chloroacetamides treated with thiourea yield 2-aminothiazol-4(5H)-one derivatives.
  • This pathway offers a route to the key 2-aminothiazol-4(5H)-one intermediate used in the Mannich reaction.

Cyclization Reactions

  • Substituted S-isothiuronium salts undergo intramolecular cyclization to form thiazolidine rings.
  • These methods provide access to diverse thiazole derivatives with various substituents.

From Epoxides and Thioureas

  • Ring-opening of gem-dicyano epoxides by thiourea derivatives yields 2-imino-4-thiazolidinones.
  • This method is less common for the specific compound but relevant for analog synthesis.

Data Summary Table of Preparation Methods

Method Starting Materials Key Reaction Type Conditions Yield (%) Notes
Mannich Reaction 2-Aminothiazol-4(5H)-one, Formaldehyde, Diphenylamine Mannich condensation Aqueous/alcoholic, mild heat ~44 Direct synthesis of target compound
Thiourea + α-Haloamide/Ketone Thiourea, α-haloacetamide/ketone Nucleophilic substitution, cyclization Mild heating, basic media 58-79 Produces 2-aminothiazol-4(5H)-one intermediate
Intramolecular cyclization S-isothiuronium salts Cyclization Weakly basic media 29-40 Formation of thiazolidine rings
Epoxide ring opening Gem-dicyano epoxides, thiourea derivatives Nucleophilic ring opening Room temp, aqueous buffer 46-71 Yields related thiazolidinone derivatives

Research Findings and Optimization Notes

  • The Mannich reaction is favored for its straightforwardness and direct access to the target compound.
  • Moderate yield (~44%) suggests room for optimization, possibly by varying solvent, temperature, or catalyst.
  • The planar conformation of the molecule, indicated by crystallographic studies, supports the stability of the synthesized compound.
  • Alternative methods mainly serve to prepare intermediates or analogs rather than the final compound directly.
  • The choice of starting materials and reaction conditions critically affects yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a lead structure for developing new pharmaceuticals. Thiazole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the diphenylamino group may enhance these activities, making 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one a candidate for further investigation in drug development targeting various diseases.

Anticancer Potential

Research indicates that thiazole derivatives can exhibit significant anticancer properties. Compounds with similar structures have been studied for their interactions with cancer cell lines, showing potential in inhibiting tumor growth. The unique combination of functional groups in this compound could provide enhanced efficacy against resistant cancer types.

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various pathogens, including bacteria and fungi. This aspect warrants further exploration to establish its effectiveness as an antimicrobial agent.

Synthesis Methodologies

The synthesis of this compound primarily involves the Mannich reaction, where 2-aminothiazol-4(5H)-one reacts with formaldehyde and diphenylamine. This method is significant due to its ability to produce complex amine derivatives from simpler precursors.

Reaction Scheme

The general reaction can be summarized as follows:2 Aminothiazol 4 5H one+Formaldehyde+Diphenylamine2 Diphenylamino methyl amino thiazol 4 5H one\text{2 Aminothiazol 4 5H one}+\text{Formaldehyde}+\text{Diphenylamine}\rightarrow \text{2 Diphenylamino methyl amino thiazol 4 5H one}This reaction typically yields the target compound with an approximate yield of 44%.

Binding Affinity Studies

Research into related thiazole compounds has revealed their ability to interact with various biological targets, suggesting that this compound could exhibit similar interactions. Further studies are needed to elucidate its specific binding profiles and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological processes in microorganisms. The compound’s thiazole ring plays a crucial role in binding to the active sites of these enzymes, leading to their inactivation .

Comparison with Similar Compounds

Key Trends :

  • Steric Bulk : Larger substituents (tert-butyl, isopropyl) enhance 11β-HSD1 inhibition by improving hydrophobic interactions in the enzyme’s active site .
  • Aromaticity: Benzyl or naphthyl groups at the 2-amino position enhance tyrosinase and antifungal activities due to π-π stacking and improved membrane permeability .

2.2. Substituents at the 5-Position
Benzylidene or cycloalkyl groups at the 5-position modulate electronic properties and bioactivity.

5-Substituent Activity Type MIC/IC₅₀ Key Findings Reference
3-Hydroxy-4-methoxybenzylidene Tyrosinase Inhibition IC₅₀ = 0.18 µM Electron-donating groups (OH, OCH₃) increase metal chelation in enzyme active site .
2,4-Dichlorobenzylidene Antifungal MIC = 0.12 µg/mL Halogen atoms improve lipophilicity and membrane penetration .
4-Nitrobenzylidene Antitubercular MIC₅₀ = 12.5 µg/mL Nitro groups enhance redox activity against M. tuberculosis .
Spirocyclohexane 11β-HSD1 Inhibition 64.7% Rigid spiro systems optimize binding conformation .

Key Trends :

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Improve antitubercular and antifungal activities by enhancing redox reactivity and lipophilicity .
  • Electron-Donating Groups (e.g., -OH, -OCH₃): Boost tyrosinase inhibition via metal coordination .

2.3. Synthesis Efficiency
Green chemistry approaches and catalyst selection influence yields and scalability.

Catalyst/Reagent Compound Yield (%) Reaction Time Advantage Reference
BaO-CS Nanocomposite 5a (benzylidene) 92% 2 h Eco-friendly, recyclable, high yield .
Triethylamine 5a (benzylidene) 78% 6 h Conventional but lower efficiency .
Microwave Irradiation Thiazolidin-4-one 85–90% 20 min Rapid, energy-efficient .

Key Trends :

  • Green Catalysts (e.g., BaO-CS): Improve sustainability without compromising yield .
  • Microwave Synthesis : Reduces reaction time by 70% compared to conventional methods .

Biological Activity

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their pharmacological significance, exhibiting a range of effects including anticancer, antimicrobial, and enzyme inhibitory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the diphenylamino group enhances its lipophilicity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below that of standard chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µg/mL)Reference
This compoundJurkat (anti-Bcl-2)<1.61
2-((4-Chlorobenzyl) amino)-4-methyl-1,3-thiazole-5-carboxylic acidA-431<1.98

The structure-activity relationship (SAR) analysis suggests that the substitution patterns on the phenyl rings are crucial for enhancing cytotoxicity. Specifically, the presence of electron-donating groups at specific positions can significantly boost activity.

Enzyme Inhibition

One notable application of thiazole derivatives is their ability to inhibit enzymes involved in metabolic disorders. For example, several derivatives have been tested for their inhibitory activity against 11β-HSD1, an enzyme implicated in conditions like obesity and metabolic syndrome.

CompoundInhibition (%) at 10 µMReference
This compound54.53
2-(adamantan-1-ylamino)-thiazol-4(5H)-one82.82

These findings indicate that thiazole derivatives can be promising candidates for developing treatments targeting metabolic disorders through enzyme inhibition.

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. Studies have shown that they exhibit significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC µg/mL)Reference
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideS. aureus3.25
Various ThiazolesC. albicans3.92–4.01

The presence of specific substituents on the thiazole ring significantly influences antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of thiazole derivatives against human glioblastoma and melanoma cell lines. The results demonstrated that certain modifications to the thiazole structure increased selectivity and potency against these cancer types, with some compounds achieving IC50 values comparable to established chemotherapeutics.

Case Study 2: Metabolic Disorder Treatment

Research involving the inhibition of 11β-HSD1 highlighted the potential of thiazole derivatives in managing glucocorticoid-related metabolic disorders. The most effective compounds were identified through molecular docking studies, which predicted strong binding affinities correlating with experimental inhibition data.

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